Pharmacokinetic Enantiomer Divergence: 25-Fold Higher Systemic Exposure of D-Enantiomer When Administered as Racemate
When N-acetyl-DL-leucine racemate was administered orally to mice at 100 mg/kg, the plasma Cmax of the D-enantiomer reached 86,100 ng/mL versus only 3,410 ng/mL for the L-enantiomer—a 25.2-fold higher Cmax for the D-enantiomer. The AUC₀₋ₗₐₛₜ was similarly skewed: 57,800 h×ng/mL for N-acetyl-D-leucine compared to 2,560 h×ng/mL for N-acetyl-L-leucine, yielding a 22.6-fold difference (L/D AUC ratio = 0.04) . When purified N-acetyl-L-leucine was administered instead of the racemate, the L-enantiomer Cmax increased to 16,800 ng/mL (a 4.9-fold increase) and AUC increased to 11,400 h×ng/mL (a 4.5-fold increase), confirming that the D-enantiomer inhibits L-enantiomer absorption . This inhibition is further evidenced by dose proportionality greater than unity for the L-enantiomer when administered alone, indicating saturable uptake processes .
| Evidence Dimension | Plasma Cmax and AUC of enantiomers after oral administration |
|---|---|
| Target Compound Data | Racemate administration (N-acetyl-DL-leucine, 100 mg/kg p.o. in mice): D-enantiomer Cmax = 86,100 ng/mL, AUC₀₋ₗₐₛₜ = 57,800 h×ng/mL; L-enantiomer Cmax = 3,410 ng/mL, AUC₀₋ₗₐₛₜ = 2,560 h×ng/mL |
| Comparator Or Baseline | Purified L-enantiomer administration (N-acetyl-L-leucine, 100 mg/kg p.o. in mice): L-enantiomer Cmax = 16,800 ng/mL, AUC₀₋ₗₐₛₜ = 11,400 h×ng/mL |
| Quantified Difference | L-enantiomer Cmax ratio (racemate vs. purified L): 3,410 vs. 16,800 ng/mL (4.9-fold increase when administered alone). D/L Cmax ratio within racemate: 25.2-fold. D/L AUC ratio within racemate: 22.6-fold. |
| Conditions | Oral gavage in mice; plasma quantified by LC-MS/MS at 0.25–8 h post-dose; noncompartmental pharmacokinetic analysis |
Why This Matters
Procurement of the racemate yields a fundamentally different pharmacokinetic profile than the purified L-enantiomer due to enantiomer-enantiomer interaction, making them non-interchangeable drug substances with distinct exposure characteristics.
- [1] Churchill GC, Strupp M, Galione A, Platt FM. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. 2020;15(2):e0229585. Table 1. View Source
- [2] Churchill GC, Strupp M, Galione A, Platt FM. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. 2020;15(2):e0229585. View Source
